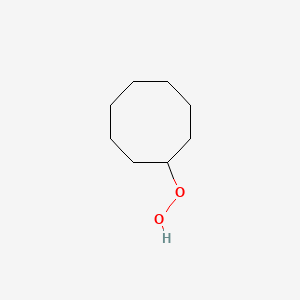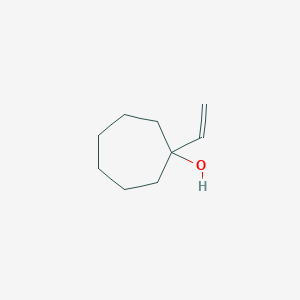
Cycloheptanol, 1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanol, 1-ethenyl- is an organic compound with the molecular formula C9H14O It is a cyclic alcohol with a seven-membered ring structure, where one of the hydrogen atoms is replaced by an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptanol, 1-ethenyl- can be synthesized through several methods. One common approach involves the reaction of cycloheptene with bromoethane in the presence of sodium hydroxide and ethanol to form 1-bromoethyl cycloheptane. This intermediate is then reacted with sodium acetylene in the presence of dimethyl sulfoxide to yield Cycloheptanol, 1-ethenyl- .
Industrial Production Methods
Industrial production of cyclic alcohols, including Cycloheptanol, 1-ethenyl-, often involves the hydrogenation of cyclic ketones or the hydration of cyclic alkenes. These processes are typically carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanol, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cycloheptanone or cycloheptanoic acid, while reduction can produce cycloheptanol.
Applications De Recherche Scientifique
Cycloheptanol, 1-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Cycloheptanol, 1-ethenyl- involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 1-ethynyl-: This compound has a six-membered ring structure with an ethynyl group.
Cycloheptanol: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions .
Uniqueness
Cycloheptanol, 1-ethenyl- is unique due to its seven-membered ring structure and the presence of the ethenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6244-47-9 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-ethenylcycloheptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-9(10)7-5-3-4-6-8-9/h2,10H,1,3-8H2 |
Clé InChI |
UZGQLAXYSBTPEF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
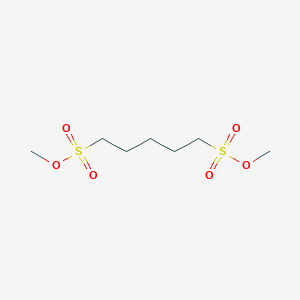
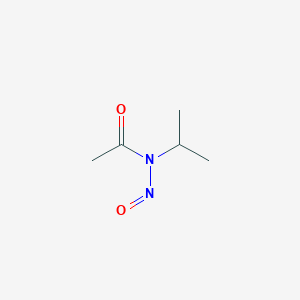
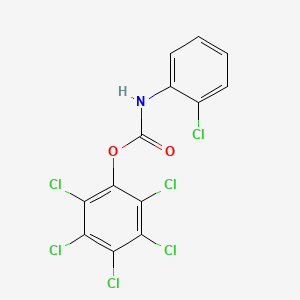
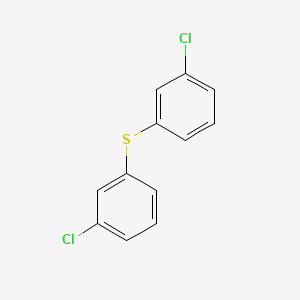

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)

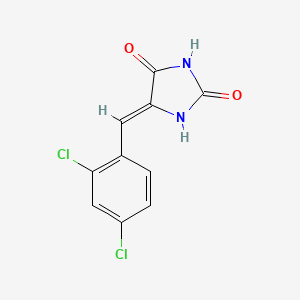
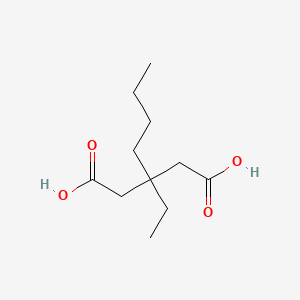
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
